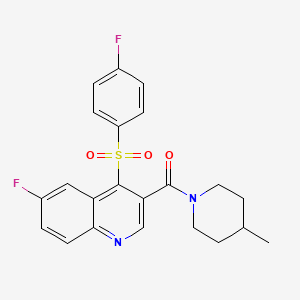

6-Fluoro-4-(4-fluorobenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline

Description

This compound features a quinoline core substituted with:

- 6-Fluoro group: Enhances lipophilicity and metabolic stability.

- 4-(4-Fluorobenzenesulfonyl) group: A sulfonamide moiety that improves solubility and modulates target binding.

- 3-(4-Methylpiperidine-1-carbonyl) group: A carboxamide-linked piperidine, likely influencing CNS penetration and receptor affinity.

Properties

IUPAC Name |

[6-fluoro-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F2N2O3S/c1-14-8-10-26(11-9-14)22(27)19-13-25-20-7-4-16(24)12-18(20)21(19)30(28,29)17-5-2-15(23)3-6-17/h2-7,12-14H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVVEJLTWNCGQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-(4-fluorobenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the fluoro group: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide.

Piperidine substitution: The piperidine moiety can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, especially at the piperidine ring, using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions could target the carbonyl group, using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluoro and sulfonyl groups can participate in nucleophilic substitution reactions, potentially forming new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

6-Fluoro-4-(4-fluorobenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline could have several applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: Possible use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or DNA. The fluoro and sulfonyl groups might enhance binding affinity or selectivity towards certain molecular targets.

Comparison with Similar Compounds

VU0619856 (7): 6-Fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile

- Structural Differences: Position 3: Cyano (-CN) vs. carboxamide (4-methylpiperidine-1-carbonyl). Position 4: Piperidine vs. 4-fluorobenzenesulfonyl.

- Functional Impact :

| Parameter | VU0619856 (7) | Target Compound (Predicted) |

|---|---|---|

| hM4 EC50 | 897 nM | Not reported |

| Brain:Plasma Ratio (Kp) | 0.29 | Higher (piperidine carbonyl) |

| Metabolic Stability | Low (CLhep = 19) | Improved (fluorine/sulfonyl) |

NSC 368390 (DuP-785): 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid

- Structural Differences :

- Position 4: Carboxylic acid vs. sulfonamide.

- Position 2: Biphenyl vs. unsubstituted.

- Functional Impact: NSC 368390 demonstrated potent antitumor activity (90% growth inhibition in colon carcinomas). The sulfonamide in the target compound may enhance water solubility and reduce off-target toxicity compared to carboxylic acid derivatives . Key Data:

| Parameter | NSC 368390 | Target Compound (Predicted) |

|---|---|---|

| Antitumor Efficacy | >90% inhibition | Unknown (structural analogy) |

| Solubility | High (sodium salt) | Moderate (sulfonamide) |

| Bioavailability | Oral activity | Likely oral (piperidine) |

3-(Benzenesulfonyl)-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline (C769-1070)

- Structural Differences :

- Position 4: 4-Phenylpiperazine vs. 4-fluorobenzenesulfonyl.

- Position 3: Benzenesulfonyl vs. 4-methylpiperidine carbonyl.

- Functional Impact :

| Parameter | C769-1070 | Target Compound (Predicted) |

|---|---|---|

| Molecular Weight | 447.53 g/mol | ~480 g/mol (estimated) |

| Target Selectivity | Dopamine receptors | Broader (sulfonamide/carboxamide) |

6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic Acid

- Structural Differences :

- Position 4: Carboxylic acid vs. sulfonamide.

- Position 2: Biphenyl vs. unsubstituted.

- Functional Impact :

- The carboxylic acid in this analog improves solubility but limits blood-brain barrier penetration. The target compound’s sulfonamide and piperidine groups may balance solubility and CNS access .

Biological Activity

6-Fluoro-4-(4-fluorobenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a quinoline backbone with several functional groups, including:

- Fluoro groups which enhance lipophilicity and biological activity.

- Sulfonyl moiety which contributes to its reactivity and interaction with biological targets.

- Piperidine ring that may influence its pharmacodynamics.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of antiviral and anticancer applications. Below are detailed findings from studies evaluating its effects:

Antiviral Activity

Recent studies have demonstrated that compounds with similar structural features show significant antiviral properties. For instance, a related compound exhibited an EC50 value of 8.68 μM against the chikungunya virus (CHIKV), suggesting that modifications in the quinoline structure could lead to enhanced antiviral efficacy .

Anticancer Potential

The sulfonamide derivatives, including those similar to this compound, have been investigated for their cytotoxic effects against various cancer cell lines. Some derivatives showed IC50 values in the low micromolar range, indicating promising anticancer activity .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral RNA transcription and replication, which is crucial for their antiviral activity .

- Cytotoxicity in Cancer Cells : The presence of the piperidine ring may enhance interaction with cellular targets involved in proliferation and survival pathways, leading to apoptosis in cancer cells.

Data Table: Biological Activity Summary

| Activity Type | Target | EC50/IC50 Value | Reference |

|---|---|---|---|

| Antiviral | CHIKV | 8.68 μM | |

| Anticancer | Various Cancer Cell Lines | Low µM range |

Case Studies

- Antiviral Efficacy Against CHIKV : In a study focusing on small molecule inhibitors of CHIKV, modifications to the quinoline structure were shown to significantly improve antiviral activity while maintaining low cytotoxicity .

- Cytotoxicity Evaluation : A series of quinoline derivatives were tested against several cancer cell lines, revealing that specific substitutions led to enhanced cytotoxic effects, with some compounds demonstrating selectivity for cancer cells over normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.